N'-Desmethylsulfonyl Dofetilide
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Overview
Description
N’-Desmethylsulfonyl Dofetilide is a chemical compound with the molecular formula C18H25N3O3S and a molecular weight of 363.47 g/mol . . This compound is primarily used in research and development settings to study the properties and effects of Dofetilide and its related compounds.
Mechanism of Action
Target of Action
N’-Desmethylsulfonyl Dofetilide, an impurity standard of Dofetilide , primarily targets the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current, also known as IKr . This ion channel plays a crucial role in the repolarization phase of the cardiac action potential, which is essential for maintaining the normal rhythm of the heart .
Mode of Action
The compound works by blocking the IKr ion channel . This blockade results in a prolongation of the cardiac action potential duration, primarily due to delayed repolarization . This action effectively increases the refractory period of the cardiac tissue, which can help to prevent the occurrence of abnormal heart rhythms .
Biochemical Pathways
The blockade of the IKr ion channel by N’-Desmethylsulfonyl Dofetilide affects the cardiac repolarization pathway . By delaying repolarization, the compound prolongs the duration of the action potential and the effective refractory period. This can help to prevent rapid, uncontrolled heart rhythms and maintain normal sinus rhythm .
Pharmacokinetics
Dofetilide is well absorbed and has a bioavailability of 96% . It is metabolized in the liver via the CYP3A4 enzyme and excreted in the urine, with 80% excreted as unchanged drug . The elimination half-life is approximately 10 hours .
Result of Action
The primary result of N’-Desmethylsulfonyl Dofetilide’s action is the maintenance of normal sinus rhythm in individuals prone to the formation of atrial fibrillation and flutter . By blocking the IKr ion channel and prolonging the action potential duration, the compound can help to prevent the rapid, uncontrolled heart rhythms associated with these conditions .
Preparation Methods
The synthesis of N’-Desmethylsulfonyl Dofetilide involves several steps, starting with the reaction between p-nitrophenyl ethylamine hydrochloride and 4-(2-chloroethoxy)nitrobenzene . This is followed by a methylation reaction to form the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
N’-Desmethylsulfonyl Dofetilide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of ether or ester derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-Desmethylsulfonyl Dofetilide has several scientific research applications, including:
Biology: Researchers use this compound to investigate the biological effects and mechanisms of action of Dofetilide and its related compounds.
Medicine: It is used in pharmacological studies to understand the efficacy and safety of Dofetilide in treating cardiac arrhythmias.
Industry: The compound is used in the development and quality control of pharmaceutical products containing Dofetilide.
Comparison with Similar Compounds
N’-Desmethylsulfonyl Dofetilide can be compared with other similar compounds, such as:
N-Desmethylsulfonyl-N-methylsulfonyl Dofetilide: This compound has an additional methylsulfonyl group, which may affect its chemical properties and biological activity.
Dofetilide Related Compound A: This compound is another impurity of Dofetilide and is used as a reference standard in analytical studies.
The uniqueness of N’-Desmethylsulfonyl Dofetilide lies in its specific structural modifications, which allow researchers to study the effects of these changes on the overall activity and efficacy of Dofetilide.
Properties
CAS No. |
115256-12-7 |
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Molecular Formula |
C18H25N3O3S |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-[4-[2-[2-(4-aminophenyl)ethyl-methylamino]ethoxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C18H25N3O3S/c1-21(12-11-15-3-5-16(19)6-4-15)13-14-24-18-9-7-17(8-10-18)20-25(2,22)23/h3-10,20H,11-14,19H2,1-2H3 |
InChI Key |
RSQWCMABKYFNIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)N)CCOC2=CC=C(C=C2)NS(=O)(=O)C |
Synonyms |
N-[4-[2-[[2-(4-aminophenyl)ethyl]methylamino]ethoxy]phenyl]-methanesulfonamide; |
Origin of Product |
United States |
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